molecular formula C23H20N2O B274167 N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide

N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide

Cat. No.: B274167
M. Wt: 340.4 g/mol
InChI Key: HSFJSDYIVNHJQH-UHFFFAOYSA-N
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Description

N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzhydrylideneamino group attached to a phenylcyclopropane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide typically involves the condensation of benzhydrylideneamine with 2-phenylcyclopropane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts .

Mechanism of Action

The mechanism of action of N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzhydrylideneamino)-1,1-diphenylmethanimine
  • N-(benzhydrylideneamino)-1,1-diphenylmethanamine
  • N-(benzhydrylideneamino)-1,1-diphenylmethanamide

Uniqueness

N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

N-(benzhydrylideneamino)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H20N2O/c26-23(21-16-20(21)17-10-4-1-5-11-17)25-24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,25,26)

InChI Key

HSFJSDYIVNHJQH-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(C1C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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